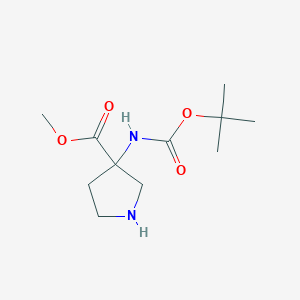

Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-6-12-7-11/h12H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIYIZMTEPXBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves the reaction of tert-butyl dicarbonate with 3-aminopyrrolidine in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C) under a nitrogen atmosphere . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

the principles of large-scale organic synthesis, including the use of flow microreactor systems for efficient and sustainable production, can be applied .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Methyl (3S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylate

- CAS : 1903429-34-4

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Key Differences: The Boc-amino group and methyl ester are positioned at the 4- and 3-positions, respectively, altering steric and electronic properties compared to the target compound.

tert-Butyl (S)-pyrrolidine-3-carboxylate (S17-11)

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 183.24 g/mol

- Key Differences: Lacks the Boc-protected amino group, simplifying the structure but reducing versatility in further functionalization. Synthesized via Pd/C-catalyzed hydrogenation (99% yield), highlighting efficient routes for pyrrolidine derivatives .

Functional Group Variations

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

- CAS : 412278-02-5

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- This derivative is marketed for diverse applications, reflecting the adaptability of Boc-protected pyrrolidines .

(S)-1-Acryloylpyrrolidine-3-carboxylic acid (S17-13)

- Molecular Formula: C₈H₁₁NO₃

- Key Differences: Features an acryloyl group and free carboxylic acid instead of the Boc-amino and ester groups. The absence of protection limits stability under basic conditions but enables direct conjugation in polymerization or bioconjugation .

Complex Derivatives with Additional Substituents

Methyl 3-(2-{4-[({[(tert-Butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9)

- Molecular Formula : C₁₈H₁₉N₅O₃•HCl

- Molecular Weight : 401.83 g/mol (free base)

- Key Differences : Incorporates an oxazolo-pyridine ring and dual Boc groups, increasing complexity and molecular weight. Analytical data (C: 55.06%, H: 5.33%, N: 18.17%) confirm purity and structural integrity, demonstrating the feasibility of multi-step syntheses for Boc-containing heterocycles .

tert-Butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate

- CAS : 2378501-23-4

- Molecular Formula : C₁₆H₂₄ClN₃O₃

- Such derivatives highlight the role of pyrrolidine scaffolds in targeting enzymatic active sites .

Data Table: Key Comparative Parameters

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate, also known by its CAS number 1382035-21-3, is a compound of significant interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- CAS Number : 1382035-21-3

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylate moiety, making it versatile for various chemical reactions and biological applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : A suitable pyrrolidine derivative is selected.

- Protection of the Amino Group : The amino group is protected using Boc-Cl in the presence of a base like triethylamine.

- Carboxylation : The protected pyrrolidine undergoes carboxylation using carbon dioxide under basic conditions.

These steps can be optimized in an industrial setting using high-pressure reactors and automated synthesis equipment to ensure reproducibility and efficiency.

The biological activity of this compound is largely attributed to its ability to act as a precursor in various biochemical pathways. The compound can interact with enzymes or receptors, particularly through the deprotection of the Boc group, allowing for further chemical modifications that enhance its biological efficacy .

Pharmacological Applications

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects in vitro and in vivo. For instance, related pyrrolidine derivatives have shown efficacy against aggressive cancer cell lines such as MDA-MB-231, reducing cell viability significantly after treatment .

- Enzyme Inhibition : The compound's structure allows it to participate in enzyme mechanisms, potentially serving as an inhibitor or modulator in various metabolic pathways .

Case Study 1: Antitumor Effects

A study focusing on pyrrolidine derivatives demonstrated that modifications at specific positions on the molecule can lead to enhanced inhibitory effects against cancer cells. For example, a related compound reduced cell viability by 55% at a concentration of 10 µM after three days of treatment in MDA-MB-231 cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications in enhancing biological activity. The introduction of different functional groups around the pyrrolidine ring has been shown to improve potency against specific targets, emphasizing the need for systematic optimization in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-3-Aminopyrrolidine-3-carboxylic acid | Lacks Boc protection | Moderate enzyme inhibition |

| N-Boc-pyrrolidine | Lacks carboxylic acid group | Limited pharmacological use |

| Methyl 3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate | Contains both Boc protection and carboxylic acid | Significant antitumor activity |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.